molecular formula C10H4Cl4N2 B13095795 2-Chloro-5-(2,3,6-trichlorophenyl)pyrimidine

2-Chloro-5-(2,3,6-trichlorophenyl)pyrimidine

Cat. No.: B13095795
M. Wt: 294.0 g/mol
InChI Key: FFUWOJYDUDFCPM-UHFFFAOYSA-N
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Description

2-Chloro-5-(2,3,6-trichlorophenyl)pyrimidine is a chemical compound with the molecular formula C10H4Cl4N2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of chlorine atoms at specific positions on the pyrimidine and phenyl rings, which significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(2,3,6-trichlorophenyl)pyrimidine typically involves the reaction of 2,3,6-trichlorophenylamine with a chlorinating agent in the presence of a pyrimidine derivative. The reaction conditions often require a solvent such as dichloromethane or chloroform and a catalyst to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the production of by-products. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2,3,6-trichlorophenyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyrimidines, biaryl compounds, and various oxidized or reduced derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-5-(2,3,6-trichlorophenyl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in the development of pharmaceutical compounds with therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2,3,6-trichlorophenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms on the compound enhance its binding affinity to these targets, leading to the modulation of biological pathways. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)pyrimidine
  • 2,4-Dichloro-5-methylpyrimidine
  • 2,4-Dichloro-6-phenylpyrimidine

Comparison

Compared to similar compounds, 2-Chloro-5-(2,3,6-trichlorophenyl)pyrimidine is unique due to the specific arrangement of chlorine atoms on both the pyrimidine and phenyl rings. This unique structure imparts distinct chemical properties and reactivity, making it suitable for specific applications in research and industry .

Properties

Molecular Formula

C10H4Cl4N2

Molecular Weight

294.0 g/mol

IUPAC Name

2-chloro-5-(2,3,6-trichlorophenyl)pyrimidine

InChI

InChI=1S/C10H4Cl4N2/c11-6-1-2-7(12)9(13)8(6)5-3-15-10(14)16-4-5/h1-4H

InChI Key

FFUWOJYDUDFCPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1Cl)C2=CN=C(N=C2)Cl)Cl)Cl

Origin of Product

United States

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